Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt
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Overview
Description
Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt is a radiolabeled nucleotide analog used in various biochemical and molecular biology research applications. This compound is a derivative of xanthosine triphosphate, where the hydrogen at the 8th position of the xanthine ring is replaced with tritium (3H). The tetraammonium salt form enhances its solubility in aqueous solutions, making it suitable for experimental procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthosine-[8-3H] 5’-triphosphate tetraammonium salt involves the incorporation of tritium into the xanthosine molecule. The general synthetic route includes:
Tritium Labeling: The hydrogen at the 8th position of xanthosine is replaced with tritium using a tritium gas exchange reaction.
Phosphorylation: The tritiated xanthosine is then phosphorylated to form xanthosine-[8-3H] 5’-triphosphate. This step typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Salt Formation: The final step involves converting the xanthosine-[8-3H] 5’-triphosphate into its tetraammonium salt form by reacting it with ammonium hydroxide.
Industrial Production Methods
Industrial production of xanthosine-[8-3H] 5’-triphosphate tetraammonium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Tritium Labeling: Large-scale tritium gas exchange reactions are conducted in specialized facilities to ensure safety and efficiency.
Automated Phosphorylation: Automated systems are used to phosphorylate the tritiated xanthosine, ensuring consistent product quality.
Purification and Salt Formation: The product is purified using techniques such as high-performance liquid chromatography (HPLC) and then converted to the tetraammonium salt form.
Chemical Reactions Analysis
Types of Reactions
Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthosine-[8-3H] 5’-diphosphate.
Reduction: Reduction reactions can convert it back to xanthosine-[8-3H].
Substitution: Nucleophilic substitution reactions can replace the tritium atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.
Major Products
Oxidation: Xanthosine-[8-3H] 5’-diphosphate.
Reduction: Xanthosine-[8-3H].
Substitution: Various substituted xanthosine derivatives depending on the nucleophile used.
Scientific Research Applications
Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt is widely used in scientific research, including:
Chemistry: Studying nucleotide analogs and their interactions with enzymes.
Biology: Investigating DNA and RNA synthesis, as well as nucleotide metabolism.
Medicine: Exploring potential therapeutic applications and drug development.
Industry: Used in the production of radiolabeled compounds for various applications.
Mechanism of Action
The mechanism of action of xanthosine-[8-3H] 5’-triphosphate tetraammonium salt involves its incorporation into nucleic acids during synthesis. The tritium label allows researchers to track the nucleotide’s incorporation and study its interactions with enzymes and other biomolecules. The molecular targets include DNA and RNA polymerases, which incorporate the labeled nucleotide into growing nucleic acid chains.
Comparison with Similar Compounds
Similar Compounds
- Xanthosine 5’-triphosphate triethylammonium salt
- Inosine 5’-triphosphate trisodium salt
- Guanosine 5’-triphosphate trisodium salt
- Uridine 5’-triphosphate trisodium salt
Uniqueness
Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt is unique due to its tritium label, which allows for radiolabeling studies. This feature distinguishes it from other nucleotide analogs that do not contain a radioactive isotope, making it particularly valuable for tracking and studying nucleotide incorporation and metabolism in various biological systems.
Properties
IUPAC Name |
tetraazanium;[[[(2R,3S,4R,5R)-5-(2,6-dioxo-8-tritio-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O15P3.4H3N/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i2T;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJULWAHTJASJRM-MQEKUARTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[NH4+].[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[NH4+].[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27N8O15P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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